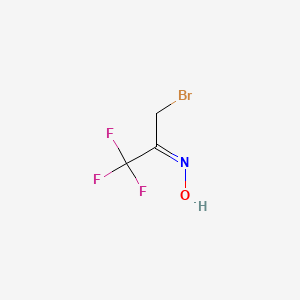
(NE)-N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,1,1-trifluoroacetone oxime is an organic compound with the molecular formula C3H3BrF3NO. It is known for its unique chemical structure, which includes a bromine atom, three fluorine atoms, and an oxime group. This compound is used in various scientific research applications due to its reactivity and stability under certain conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromo-1,1,1-trifluoroacetone oxime can be synthesized through the reaction of 3-bromo-1,1,1-trifluoroacetone with hydroxylamine. The reaction typically occurs in an aqueous medium and requires a basic catalyst to facilitate the formation of the oxime group .
Industrial Production Methods
While specific industrial production methods for 3-Bromo-1,1,1-trifluoroacetone oxime are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1,1,1-trifluoroacetone oxime undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The oxime group can be oxidized to form nitrile oxides or reduced to amines.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitrile oxides.
Reduction: Amines.
Applications De Recherche Scientifique
3-Bromo-1,1,1-trifluoroacetone oxime is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-1,1,1-trifluoroacetone oxime involves its interaction with molecular targets through its reactive functional groups. The oxime group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The bromine and trifluoromethyl groups enhance the compound’s reactivity and stability, making it a valuable tool in chemical biology .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1,1,1-trifluoroacetone: Similar structure but lacks the oxime group.
1,1,1-Trifluoroacetone: Lacks both the bromine and oxime groups.
3-Chloro-1,1,1-trifluoroacetone: Chlorine atom instead of bromine.
Uniqueness
3-Bromo-1,1,1-trifluoroacetone oxime is unique due to the presence of both the bromine atom and the oxime group, which confer distinct reactivity and stability properties. This makes it particularly useful in applications requiring specific chemical modifications or interactions .
Propriétés
Formule moléculaire |
C3H3BrF3NO |
|---|---|
Poids moléculaire |
205.96 g/mol |
Nom IUPAC |
(NE)-N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C3H3BrF3NO/c4-1-2(8-9)3(5,6)7/h9H,1H2/b8-2- |
Clé InChI |
GTAMTJKIIPLJSN-WAPJZHGLSA-N |
SMILES isomérique |
C(/C(=N/O)/C(F)(F)F)Br |
SMILES canonique |
C(C(=NO)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol](/img/structure/B15285073.png)
![6-[(8a-Carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B15285089.png)
![1-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxy-2-tetrahydrofuryl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15285098.png)
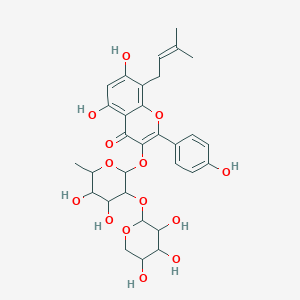
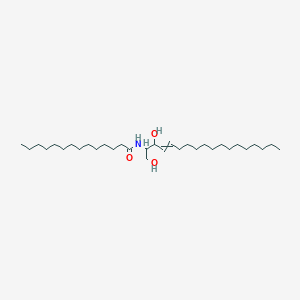
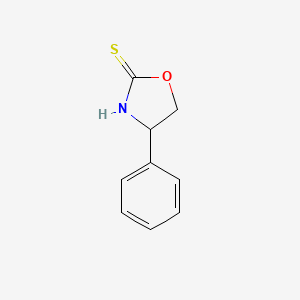

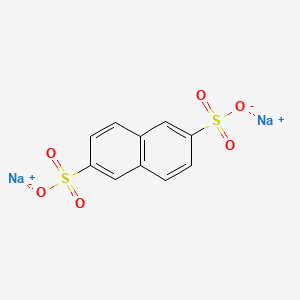

![4-[4-[[2-(4-chlorophenyl)phenyl]-hydroxymethyl]piperidin-1-yl]-N-[4-[[4-[2-hydroxyethyl(methyl)amino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B15285142.png)
![2-[[1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid](/img/structure/B15285147.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B15285160.png)
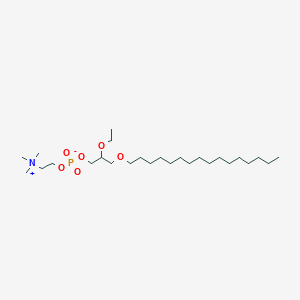
![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide](/img/structure/B15285173.png)
